Boron trifluoride dihydrate

Descripción general

Descripción

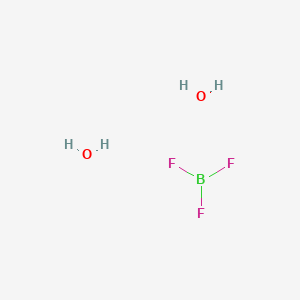

Boron trifluoride dihydrate is an inorganic compound with the chemical formula BF₃·2H₂O. It is a colorless liquid that is highly soluble in water and other solvents such as benzene, toluene, hexane, chloroform, and methylene chloride . This compound is known for its pungent odor and is commonly used as a Lewis acid in various chemical reactions .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Boron trifluoride dihydrate can be synthesized by reacting boron trifluoride gas with water. The reaction initially forms an aquo adduct, which then loses hydrogen fluoride to produce this compound . The reaction can be represented as follows: [ \text{BF}_3 + 2\text{H}_2\text{O} \rightarrow \text{BF}_3·2\text{H}_2\text{O} ]

Industrial Production Methods: Industrial production of this compound typically involves the reaction of boron oxide or borates with hydrogen fluoride. The process can be carried out in two steps:

- Reaction of boron oxide with hydrogen fluoride to form boron trifluoride: [ \text{B}_2\text{O}_3 + 6\text{HF} \rightarrow 2\text{BF}_3 + 3\text{H}_2\text{O} ]

- Hydration of boron trifluoride to form this compound: [ \text{BF}_3 + 2\text{H}_2\text{O} \rightarrow \text{BF}_3·2\text{H}_2\text{O} ]

Análisis De Reacciones Químicas

Types of Reactions: Boron trifluoride dihydrate undergoes various types of chemical reactions, including:

Hydrolysis: Reacts with water to form boric acid and fluoroboric acid.

Lewis Acid Reactions: Acts as a Lewis acid and forms adducts with Lewis bases such as ethers and amines.

Common Reagents and Conditions:

Hydrolysis: Water is the primary reagent, and the reaction is exothermic.

Lewis Acid Reactions: Common reagents include ethers, amines, and other Lewis bases. The reactions are typically carried out at room temperature.

Major Products:

Hydrolysis: Boric acid and fluoroboric acid.

Lewis Acid Reactions: Various adducts depending on the Lewis base used.

Aplicaciones Científicas De Investigación

Organic Synthesis

Boron trifluoride dihydrate is extensively used as a catalyst in organic reactions. Its applications include:

- Pechmann Condensation : It is employed in synthesizing coumarin derivatives, enhancing reaction rates and yields.

- Polymerization Reactions : The compound initiates polymerization processes for unsaturated compounds, leading to the formation of polyethers and other polymers.

- Catalytic Reactions : It serves as a catalyst in various reactions such as acylation, alkylation, esterification, and isomerization.

Table 1: Summary of Organic Reactions Involving this compound

| Reaction Type | Application | Outcome |

|---|---|---|

| Pechmann Condensation | Synthesis of coumarins | High yield of 4-methylcoumarin |

| Polymerization | Formation of polyethers | Enhanced polymer properties |

| Acylation | Synthesis of esters | Improved selectivity |

Polymer Chemistry

In polymer chemistry, this compound plays a crucial role:

- Boron-Containing Polymers : It is used to synthesize polymers that exhibit unique properties such as improved thermal stability and flame resistance.

- Catalysis in Polymerization : As a catalyst, it enhances the efficiency of polymerization reactions.

Analytical Chemistry

The compound is also valuable in analytical applications:

- Derivatization Agent : It improves detection sensitivity in techniques like gas chromatography and mass spectrometry by derivatizing compounds.

- Complex Formation : this compound forms complexes with various analytes, facilitating their detection and quantification.

Table 2: Analytical Applications of this compound

| Technique | Application | Benefit |

|---|---|---|

| Gas Chromatography | Derivatization | Enhanced sensitivity |

| Mass Spectrometry | Complex formation | Improved detection limits |

Material Science

In material science, this compound contributes to the development of advanced materials:

- Boron-Doped Semiconductors : It is utilized in producing boron-doped semiconductors essential for electronic applications.

- Synthesis of Novel Materials : The compound aids in creating materials with unique electrical and thermal properties.

Case Study 1: Synthesis of Coumarin Derivatives

A study demonstrated the effectiveness of this compound in synthesizing 4-methylcoumarin through the Pechmann condensation reaction. The reaction yielded high purity products with minimal side reactions, showcasing its utility as a catalyst in organic synthesis.

Case Study 2: Boron-Doped Semiconductor Development

Research on boron-doped silicon semiconductors highlighted the role of this compound in achieving desired electrical properties. The doping process improved the conductivity and performance of semiconductor devices significantly.

Mecanismo De Acción

The mechanism of action of boron trifluoride dihydrate primarily involves its role as a Lewis acid. It accepts electron pairs from Lewis bases, facilitating various chemical reactions. In the Pechmann condensation, for example, this compound activates the carbonyl group of methyl acetoacetate, promoting the formation of coumarin derivatives .

Comparación Con Compuestos Similares

- Boron Trichloride (BCl₃)

- Boron Tribromide (BBr₃)

- Boron Triiodide (BI₃)

Comparison:

- Lewis Acidity: Boron trifluoride dihydrate is a stronger Lewis acid compared to boron trichloride, boron tribromide, and boron triiodide due to the higher electronegativity of fluorine .

- Reactivity: this compound is more reactive in forming adducts with Lewis bases compared to its halide counterparts .

- Stability: this compound is more stable and can be distilled under reduced pressure, unlike boron tribromide and boron triiodide, which are less stable .

Actividad Biológica

Boron trifluoride dihydrate (BF₃·2H₂O) is an inorganic compound recognized for its significant biological activity, primarily associated with its toxicity and corrosive properties. This article explores the biological implications of BF₃·2H₂O, including its effects on human health, mechanisms of action, and relevant research findings.

- Molecular Formula : BF₃·2H₂O

- Molecular Weight : 103.84 g/mol

- Density : 1.642 g/mL

- Appearance : Colorless to light yellow fuming liquid

This compound acts as a strong Lewis acid, facilitating various chemical reactions, particularly in organic synthesis. Its ability to accept electron pairs makes it valuable in catalyzing reactions such as polymerization and acylation.

Acute Toxicity

This compound is classified as a corrosive substance that poses significant health risks upon exposure. The following table summarizes key toxicological data:

In occupational settings, studies have reported various symptoms among workers exposed to boron trifluoride for extended periods. These include irritability, insomnia, respiratory issues (e.g., bronchitis), and skin conditions .

Chronic Effects

Long-term exposure to this compound can lead to serious health complications:

- Respiratory Issues : Chronic bronchitis and emphysema have been noted in workers exposed for 10-15 years .

- Dental Health : Increased fragility of tooth enamel has been observed in exposed individuals .

- Fluorosis : Animal studies indicate that fluoride accumulation can lead to progressive fluorosis in bones and teeth .

The biological activity of this compound is largely attributed to its reactivity with biological tissues and fluids:

- Corrosive Nature : Upon contact with moisture (including bodily fluids), BF₃ can hydrolyze, releasing fluoride ions that contribute to its toxic effects.

- Cellular Interaction : The compound can disrupt cellular membranes and proteins, leading to necrosis and apoptosis in exposed tissues .

Case Studies

Several studies have highlighted the biological effects of this compound:

- A study involving rats exposed to high concentrations (180 mg/m³) showed significant respiratory distress and body weight loss, alongside histopathological changes in lung tissues .

- Another investigation revealed that chronic exposure led to decreased pulmonary function in a subset of workers exposed to boron trifluoride and other fluorides over many years .

Research Findings

Recent research has focused on the implications of this compound's corrosive properties and its potential applications in various fields:

- Chemical Synthesis : BF₃·2H₂O is employed as a catalyst in organic reactions due to its ability to stabilize carbocations.

- Environmental Impact : Studies have indicated that the release of boron trifluoride into the environment can lead to contamination of water sources, necessitating careful handling procedures to mitigate risks .

Propiedades

IUPAC Name |

trifluoroborane;dihydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/BF3.2H2O/c2-1(3)4;;/h;2*1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJCYPBSRKLJZTB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(F)(F)F.O.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

BF3.2H2O, BF3H4O2 | |

| Record name | BORON TRIFLUORIDE, DIHYDRATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2635 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9033264 | |

| Record name | Boron trifluoride dihydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9033264 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

103.84 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Boron trifluoride dihydrate is a fuming liquid. It may be corrosive to skin, eyes and mucous membranes. This material may be toxic by inhalation. It is used as a catalyst in chemical reactions., Liquid, Fuming liquid; [CAMEO] Red-brown liquid with an acrid odor; [Alfa Aesar MSDS] | |

| Record name | BORON TRIFLUORIDE, DIHYDRATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2635 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Borane, trifluoro-, dihydrate | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Boron trifluoride dihydrate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20366 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

13319-75-0, 16903-52-9 | |

| Record name | BORON TRIFLUORIDE, DIHYDRATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2635 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Borane, trifluoro-, dihydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013319750 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Borane, trifluoro-, dihydrate | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Boron trifluoride dihydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9033264 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Hydrogen trifluorohydroxyborate(1-) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.212 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Borane, trifluoro-, dihydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.116.601 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.